ビッグET-1 (1-38) (ヒト)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BIG ET-1 (1-38) (HUMAN) is a useful research compound. Its molecular formula is C189H282N48O56S5 and its molecular weight is 4282.87. The purity is usually 95%.

BenchChem offers high-quality BIG ET-1 (1-38) (HUMAN) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BIG ET-1 (1-38) (HUMAN) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

アテローム性動脈硬化症および冠動脈石灰化における役割

ビッグET-1は、アテローム性動脈硬化症の形成において重要な役割を果たします {svg_1}. これは、アテローム性動脈硬化症の重要な予測因子と考えられている冠動脈石灰化(CAC)に関連付けられています {svg_2}. ある研究では、CACのある患者は、CACのない患者と比較して、ビッグET-1のレベルが有意に高くなっていることがわかりました {svg_3}. これは、ビッグET-1がCACの貴重な独立した予測因子となる可能性があることを示唆しています {svg_4}.

乳がんへの関与

研究により、ビッグET-1を含むエンドセリン系は、さまざまなタイプの人間の癌において、その調節が乱れていることが明らかになっています {svg_5}. ビッグET-1は、ET-1の生体前駆体であり、乳がん患者ではそのレベルが上昇していることがわかっています {svg_6}. ビッグET-1は、浸潤性または非浸潤性小葉乳がんの早期発見に役立つツールとなる可能性があることが示唆されています {svg_7}.

ELISAキットでの使用

ヒトビッグET-1プラチナELISAは、ヒトビッグET-1を定量的に検出するための酵素結合免疫吸着アッセイです {svg_8}. このアッセイは、細胞培養上清、血清、および血漿(EDTA、クエン酸塩、ヘパリン)でテストされています {svg_9}. これは、ビッグET-1が診断手順や生物医学研究で利用される可能性を示しています。

エンドセリン変換酵素基質

ビッグET-1は、エンドセリン1の生体前駆体です {svg_10}. それは、エンドセリン変換酵素(ECE)の活性によって、エンドセリン-1を生み出すために切断されます {svg_11}. このプロセスは、さまざまな生理学的機能を持つエンドセリン系において重要です {svg_12}.

作用機序

Target of Action

BIG ET-1 (1-38) (HUMAN) is the precursor of Endothelin-1 (ET-1), a potent vasoconstrictor peptide . The primary targets of ET-1 are the endothelin receptors type A (ETAR) and type B (ETBR) . These receptors are expressed on various cells, including endothelial cells and tumor cells . They play a crucial role in vasoconstriction, vascular and cardiac hypertrophy, inflammation, and the development and progression of cardiovascular disease .

Mode of Action

BIG ET-1 is cleaved by the endothelin-converting enzyme-1 (ECE-1) to produce the mature ET-1 peptide . ET-1 then binds to its receptors (ETAR and ETBR) with equal affinity, initiating a cascade of intracellular events . This interaction leads to an increase in intracellular calcium concentration via inositol 1,4,5-triphosphate (IP3), activation of voltage-gated calcium channels (VGCC), and calcium-induced calcium release via ryanodine receptors (RyR) .

Biochemical Pathways

The binding of ET-1 to its receptors triggers several downstream effects. For instance, ET-1 can stimulate the release of vasodilators such as nitric oxide (NO) and prostaglandin I2 (PGI2) via endothelial nitric oxide synthase (eNOS) and cyclooxygenase (COX), respectively . These biochemical pathways contribute to the regulation of vascular tone and other physiological functions .

Pharmacokinetics

It is known that the plasma level of big et-1 has a longer half-life and is easier to detect compared to et-1 . This suggests that BIG ET-1 may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to improved bioavailability.

Result of Action

The action of BIG ET-1 (1-38) (HUMAN) and its product ET-1 has been associated with various physiological and pathological conditions. For instance, ET-1 contributes to the development and progression of atherosclerosis . In cancer, elevated levels of BIG ET-1 have been found in patients with invasive or in situ carcinoma, suggesting a potential role in cancer progression .

Action Environment

The action, efficacy, and stability of BIG ET-1 (1-38) (HUMAN) can be influenced by various environmental factors. For example, the conversion of BIG ET-1 to ET-1 by ECE-1 can be affected by the local cellular environment . Additionally, the expression of ET-1 and its receptors can be modulated by factors such as hypoxia, shear stress, and various cytokines .

将来の方向性

Research over the last 5 years has reignited interest in the ET system as a therapeutic target across the spectrum of cardiovascular diseases . Notable developments include approval of a new ET A receptor antagonist and combining the actions of ET A and an angiotensin II type 1 receptor antagonist within the same novel small molecule . These new therapeutic strategies have the potential to dramatically widen the scope of indications targeting the ET-1 pathway .

生化学分析

Biochemical Properties

BIG ET-1 (1-38) (HUMAN) plays a crucial role in biochemical reactions related to vascular function. It interacts with endothelin converting enzyme-1 (ECE-1), which cleaves it to produce the active endothelin-1 (ET-1) peptide. This interaction is essential for the regulation of vascular tone and blood pressure. Additionally, BIG ET-1 (1-38) (HUMAN) has been shown to interact with various receptors and proteins involved in endothelial cell function, contributing to its role in vascular homeostasis .

Cellular Effects

BIG ET-1 (1-38) (HUMAN) exerts significant effects on various cell types, particularly endothelial cells and smooth muscle cells. It influences cell signaling pathways, leading to the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways. These signaling events result in changes in gene expression and cellular metabolism, promoting vasoconstriction and cell proliferation. The compound also affects the expression of genes involved in inflammation and oxidative stress, further impacting cellular function .

Molecular Mechanism

The molecular mechanism of action of BIG ET-1 (1-38) (HUMAN) involves its conversion to endothelin-1 (ET-1) by endothelin converting enzyme-1 (ECE-1). The active ET-1 peptide then binds to endothelin receptors (ETA and ETB) on the surface of target cells. This binding triggers a cascade of intracellular signaling events, including the activation of G-proteins, phospholipase C (PLC), and the release of intracellular calcium. These molecular interactions lead to vasoconstriction, cell proliferation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of BIG ET-1 (1-38) (HUMAN) have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH. Over time, BIG ET-1 (1-38) (HUMAN) can undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to BIG ET-1 (1-38) (HUMAN) can result in sustained vasoconstriction and endothelial dysfunction .

Dosage Effects in Animal Models

The effects of BIG ET-1 (1-38) (HUMAN) vary with different dosages in animal models. At low doses, the compound induces mild vasoconstriction and enhances endothelial cell function. At high doses, BIG ET-1 (1-38) (HUMAN) can cause severe vasoconstriction, hypertension, and adverse effects on cardiovascular function. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .

Metabolic Pathways

BIG ET-1 (1-38) (HUMAN) is involved in metabolic pathways related to vascular function. It is cleaved by endothelin converting enzyme-1 (ECE-1) to produce endothelin-1 (ET-1), which then interacts with various enzymes and cofactors involved in vasoconstriction and cell signaling. The compound also affects metabolic flux and metabolite levels, contributing to its role in regulating vascular tone and blood pressure .

特性

| { "Design of the Synthesis Pathway": "The synthesis of BIG ET-1 (1-38) (HUMAN) can be achieved through solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-Lys(Boc)-OH", "Fmoc-Glu(OtBu)-OH", "Fmoc-Ile-OH", "Fmoc-Trp(Boc)-OH", "Fmoc-Asp(OtBu)-OH", "Fmoc-Thr(tBu)-OH", "Fmoc-Val-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Cys(Trt)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Pro-OH", "Fmoc-His(Trt)-OH", "Fmoc-Gln(Trt)-OH", "Fmoc-Ser(tBu)-OH", "Fmoc-Phe-OH", "Fmoc-Ala-OH", "Fmoc-Leu-OH", "Fmoc-Asn(Trt)-OH", "Fmoc-Gly-OH", "Rink amide resin" ], "Reaction": [ "Activation of Rink amide resin with N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt)", "Coupling of Fmoc-Lys(Boc)-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Glu(OtBu)-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Ile-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Trp(Boc)-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Asp(OtBu)-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Thr(tBu)-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Val-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Tyr(tBu)-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Cys(Trt)-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Arg(Pbf)-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Pro-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-His(Trt)-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Gln(Trt)-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Ser(tBu)-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Phe-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Ala-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Leu-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Asn(Trt)-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Gly-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Cleavage of the peptide from the resin with trifluoroacetic acid (TFA)", "Purification of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC)", "Characterization of the purified peptide by mass spectrometry and analytical HPLC" ] } | |

CAS番号 |

120796-97-6 |

分子式 |

C189H282N48O56S5 |

分子量 |

4282.87 |

製品の起源 |

United States |

Q1: How does Big Endothelin-1 (1-38) (Human) compare to Endothelin-1 in terms of its effect on glycogenolysis in rat liver cells?

A1: The study demonstrates that Big Endothelin-1 (1-38) (Human) is significantly less potent than Endothelin-1 in stimulating glycogenolysis in rat liver cells. [] While Endothelin-1 shows an EC50 value of 0.03 pM for increasing glycogen phosphorylase alpha activity, Big Endothelin-1 (1-38) (Human) exhibits considerably weaker activity. This difference in potency is also reflected in the binding affinity to Endothelin receptors on rat liver plasma membranes, with Big Endothelin-1 (1-38) (Human) displaying a lower affinity (IC50 = 43 nM) compared to Endothelin-1 (IC50 = 1.85 nM). [] These findings suggest that while both peptides can bind to Endothelin receptors and activate downstream signaling pathways, the truncated Big Endothelin-1 (1-38) (Human) displays reduced efficacy compared to the mature Endothelin-1 peptide.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

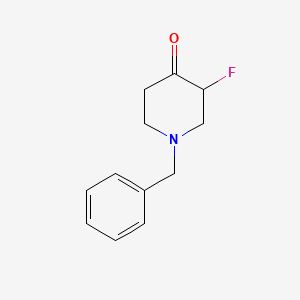

![(2S,5S)-1-[[(2S,5S)-2,5-diphenylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-diphenylpyrrolidine;tetrafluoroborate](/img/structure/B1149512.png)